molecular formula C14H18N4O B7457452 N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No. B7457452
M. Wt: 258.32 g/mol
InChI Key: OITFNVLESUCCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produce antibodies. TAK-659 has been studied extensively for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.

Mechanism of Action

N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide works by selectively inhibiting BTK, a protein that is essential for B cell development and activation. BTK is a key mediator of B cell receptor signaling, which is necessary for B cell activation and proliferation. By inhibiting BTK, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide effectively blocks B cell receptor signaling and suppresses B cell activation and proliferation.
Biochemical and Physiological Effects
In preclinical studies, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to effectively inhibit BTK and suppress B cell activation and proliferation. This has led to its investigation as a potential therapy for various autoimmune diseases. In addition, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have minimal off-target effects and a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. In addition, its selectivity for BTK makes it a useful tool for studying B cell signaling and function. However, one limitation of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is that it has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are still unknown.

Future Directions

There are several potential future directions for research on N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is its potential use in combination with other therapies for autoimmune diseases. For example, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may be used in combination with anti-inflammatory drugs or other immunosuppressive agents to achieve greater efficacy in treating autoimmune diseases. Another potential direction is the investigation of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in other disease models, such as cancer, where BTK has been implicated in tumor growth and progression. Finally, further studies are needed to determine the safety and efficacy of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in clinical trials, which will be necessary for its eventual approval as a therapeutic agent.

Synthesis Methods

The synthesis of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves several steps, starting with the reaction of 2-amino-6-methylpyridine with acetic anhydride to form N-acetyl-2-amino-6-methylpyridine. This compound is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid to form the desired product, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The final compound is obtained in high yield and purity using standard purification techniques.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to effectively inhibit BTK and suppress B cell activation and proliferation. This has led to its investigation as a potential therapy for diseases such as rheumatoid arthritis, lupus, and multiple sclerosis, which are characterized by abnormal B cell activity and autoantibody production.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-9-6-5-7-13(15-9)16-14(19)8-12-10(2)17-18(4)11(12)3/h5-7H,8H2,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITFNVLESUCCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.